Fmoc-D-HomoArg(Me,pbf)-OH
Description
Significance of Non-Canonical Amino Acids (ncAAs) in Peptide and Peptidomimetic Design
The twenty canonical amino acids are the fundamental constituents of proteins, governing a vast array of biological functions. nih.govacs.org However, the exploration of non-canonical amino acids (ncAAs)—those not encoded in the standard genetic code—has opened new frontiers in medicinal chemistry and materials science. nih.govacs.orgrsc.org The incorporation of ncAAs into peptide sequences can confer a range of desirable properties. nih.gov For instance, the introduction of D-configured amino acids or modifications to the amino acid side chain can significantly enhance the metabolic stability of a peptide by making it resistant to enzymatic degradation. nih.gov Furthermore, ncAAs can be used to constrain the peptide's conformation, locking it into a bioactive shape that can lead to higher binding affinity and selectivity for its biological target. nih.gov This strategic use of ncAAs is a cornerstone of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties, such as better bioavailability and a longer half-life. nih.govnih.gov
Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for Complex Sequence Assembly
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the efficient and controlled assembly of peptide chains. oup.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration after each step. oup.comnih.gov
A widely adopted strategy within SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of the amino acids. iris-biotech.denih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. iris-biotech.deuci.edu This is in contrast to the acid-labile protecting groups used for the reactive side chains of the amino acids. This difference in chemical lability is the foundation of an "orthogonal" protection scheme. peptide.combiosynth.com This orthogonality is crucial as it allows for the selective removal of the N-terminal Fmoc group at each cycle of amino acid addition without disturbing the side-chain protecting groups, which remain intact until the final step of the synthesis. peptide.comfiveable.me This method allows for the construction of complex peptide sequences with high fidelity. nih.gov
Role of Homoarginine Derivatives as Functionalized Synthons in Biomolecular Research
Homoarginine, a non-proteinogenic amino acid, is a homolog of arginine, differing by an additional methylene (B1212753) group in its side chain. unimi.it This structural modification has sparked interest in its role and the role of its derivatives in various biological contexts. Research has indicated that homoarginine metabolism may be relevant to cardiovascular health, with low levels being associated with increased risk of cardiovascular mortality. unimi.itresearchgate.netmdpi.com
In chemical synthesis, homoarginine derivatives serve as valuable functionalized synthons. Their structural similarity to arginine allows them to be incorporated into peptides, potentially acting as mimics or modulators of arginine-dependent biological processes. unimi.it For instance, homoarginine can be a substrate for nitric oxide synthase and may also indirectly increase nitric oxide production by inhibiting arginase. unimi.ithmdb.ca The ability to introduce this modified residue into a peptide sequence allows researchers to probe the structural and functional importance of the guanidinium (B1211019) group's position and the side chain's length in peptide-protein interactions. ahajournals.org This makes homoarginine derivatives powerful tools for studying biological pathways and for the rational design of novel therapeutic peptides. unimi.itahajournals.org
Contextualizing Fmoc-D-HomoArg(Me,Pbf)-OH as a Stereochemically Defined and Orthogonally Protected Building Block
This compound is a highly specialized building block designed for use in Fmoc-based SPPS. Let's break down its name to understand its specific features:
Fmoc (Fluorenylmethyloxycarbonyl): As discussed, this is the temporary protecting group on the α-amino group, which is removed at each step of the peptide synthesis. chempep.com
D-HomoArg: This indicates the stereochemistry and the core amino acid. The "D-" configuration is the non-natural enantiomer of the amino acid, which can enhance resistance to enzymatic degradation. "HomoArg" refers to homoarginine, providing a longer side chain than arginine.
(Me,Pbf): This part of the name describes the protection of the guanidino group on the homoarginine side chain. The "Pbf" (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a bulky, acid-labile protecting group that prevents unwanted side reactions of the highly reactive guanidino functionality during synthesis. chempep.comsigmaaldrich.com The "Me" indicates a methyl group, suggesting a modification on the guanidino group itself, creating a methylated derivative.
-OH: This signifies the free carboxylic acid group, which is ready to be activated for coupling to the free amino group of the growing peptide chain on the solid support.
This compound is a prime example of a stereochemically defined and orthogonally protected building block. Its D-configuration offers steric bulk and potential for increased stability. The Fmoc group for N-terminal protection and the Pbf group for side-chain protection are orthogonally cleavable, fitting perfectly within the Fmoc-SPPS paradigm. iris-biotech.defiveable.me The methylation on the guanidino group offers another layer of chemical diversity, allowing for the synthesis of peptides with fine-tuned properties.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C36H44N4O7S |
| Molecular Weight | 676.82 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥97% |
| Solubility | Soluble in organic solvents like DMF and DMSO |
Note: The exact molecular formula and weight can vary slightly based on the specific methylation pattern, but the provided values are representative for a monomethylated derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H44N4O7S |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(2R)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1 |
InChI Key |
VNGKBRQOVBZBGA-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Synthetic Methodologies for the Integration of Fmoc D Homoarg Me,pbf Oh into Peptidic Constructs
Strategic Incorporation of Fmoc-D-HomoArg(Me,Pbf)-OH in Solid-Phase Peptide Synthesis
The successful incorporation of this compound via SPPS hinges on a multi-faceted optimization of reaction conditions. The inherent steric hindrance of this amino acid derivative, primarily due to the Nα-methyl group and the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, slows down coupling kinetics and can lead to incomplete reactions and the formation of deletion sequences. The Pbf group is employed to protect the guanidine (B92328) moiety of the homoarginine side chain from participating in unwanted side reactions during peptide synthesis. chempep.comrsc.org
To overcome the high activation energy barrier associated with coupling sterically hindered residues like this compound, several reaction parameters must be carefully optimized. Extended coupling times and double coupling protocols are standard practice. In a double coupling protocol, the initial coupling reaction is followed by a fresh addition of the activated amino acid and coupling reagents to drive the reaction to completion. nih.gov Temperature is another critical parameter; elevating the reaction temperature can significantly enhance coupling efficiency, particularly when using viscous solvents. rsc.org However, elevated temperatures must be used judiciously to avoid side reactions like racemization, although this is not a concern for the C-terminal residue being coupled.
| Parameter | Recommended Adjustment for Hindered Residues | Rationale |
| Equivalents of Amino Acid | 3–5 equivalents | Drives the reaction equilibrium towards product formation. |
| Coupling Time | 1–4 hours; often requires double coupling | Allows sufficient time for the sterically hindered nucleophile (resin-bound amine) and electrophile to react. uzh.ch |
| Temperature | Room temperature to 45-60°C | Increases reaction kinetics and improves reagent diffusion, especially in viscous solvents. rsc.orgacs.org |
| Pre-activation Time | 1–5 minutes | Allows for the formation of the active ester species before addition to the resin, which can be crucial for some reagent combinations. |
A primary side reaction during the activation of guanidine-protected arginine derivatives is the intramolecular cyclization to form a δ-lactam, which renders the amino acid incapable of coupling. rsc.orgnih.gov For homoarginine, with its extended side chain, the analogous and competing reaction is the formation of a seven-membered ε-lactam. This reaction occurs when the activated carboxylic acid is attacked by the nitrogen of the Pbf-protected guanidino group.
Strategies to Mitigate Lactam Formation:
In Situ Activation: Adding the coupling reagent (e.g., DIC) to the resin already mixed with the protected amino acid and additive can minimize the concentration of the activated amino acid in solution, thus disfavoring the intramolecular side reaction. rsc.org
Choice of Protecting Group: While Pbf is widely used, other protecting groups can influence the rate of lactam formation. For instance, the nitro (NO2) protecting group has been shown to prevent δ-lactam formation in arginine, though its removal requires different, specific conditions. nih.govresearchgate.net
Optimized Reagent Stoichiometry: Using minimal necessary excesses of reagents can help reduce the prevalence of side reactions. A study on Fmoc-Arg(Pbf)-OH incorporation found success with as little as 1.75 equivalents of the amino acid. rsc.org
Another potential side reaction, particularly during final cleavage with strong acids like trifluoroacetic acid (TFA), is the migration of the Pbf protecting group to electron-rich residues like tryptophan. iris-biotech.depeptide.com The use of appropriate scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to capture the reactive carbocations generated from the Pbf group and prevent this modification. rsc.orgresearchgate.net
The choice of coupling reagent is paramount for acylating a hindered N-methylated amine. Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often inefficient. researchgate.net Their efficacy is dramatically improved by additives that form highly reactive activated esters. More advanced standalone onium salt-based reagents are generally preferred for such challenging couplings. bachem.comsigmaaldrich.com
Uronium/aminium and phosphonium (B103445) salt reagents are highly effective. Reagents based on the additive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU, are more reactive than their HOBt-based counterparts due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. sigmaaldrich.comluxembourg-bio.com More recently, reagents based on OxymaPure, like COMU, have gained favor as they offer comparable or superior reactivity to HATU while avoiding the potentially explosive nature of HOBt and HOAt derivatives. bachem.com
| Reagent | Type | Additive Base | Key Advantage for Hindered Couplings |
| HATU | Aminium Salt | HOAt | Highly efficient due to the formation of a reactive OAt-ester; proven effectiveness for N-methylated and other hindered residues. luxembourg-bio.comuni-kiel.de |
| HBTU | Aminium Salt | HOBt | A common and effective reagent, though generally less potent than HATU for the most difficult couplings. sigmaaldrich.com |
| COMU | Uronium Salt | OxymaPure | High reactivity comparable to HATU, with improved safety profile and solubility. Especially suited for microwave-assisted synthesis. bachem.com |
| PyBOP | Phosphonium Salt | HOBt | A non-toxic alternative to the original BOP reagent, effective for many standard and hindered couplings. bachem.comluxembourg-bio.com |
| DIC/OxymaPure | Carbodiimide/Additive | N/A | A cost-effective and highly efficient combination that minimizes racemization and suppresses side reactions. bachem.comrsc.org |
Effective solvation of the resin-bound peptide chain is critical for efficient SPPS, as it allows reagents to diffuse freely throughout the solid support matrix. springernature.com The reaction kinetics are often diffusion-controlled, meaning a well-swollen resin leads to more complete reactions. peptide.com
N,N-Dimethylformamide (DMF): The most common solvent for SPPS, offering good solvation for both the resin and the growing peptide chain. researchgate.net
N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, often providing superior resin swelling and better solvation for aggregating sequences. researchgate.net
Greener Alternatives: In an effort to replace DMF due to toxicity concerns, solvents like N-butylpyrrolidinone (NBP) and binary mixtures (e.g., DMSO combined with 2-Me-THF) are being explored. rsc.orgrsc.org NBP has a higher viscosity, which can impede reagent diffusion, but this can be overcome by performing the synthesis at elevated temperatures (e.g., 45°C), which both reduces viscosity and speeds up the coupling reaction itself. rsc.org The polarity of the solvent mixture can be tuned to optimize both coupling and Fmoc-deprotection steps independently. rsc.org
| Solvent | Key Property | Application Notes for Hindered Couplings |
| DMF | Good all-around solvent | Standard choice, but may not be optimal for severe aggregation or hindered couplings. researchgate.net |
| NMP | Excellent swelling/solvating power | Often superior to DMF for difficult sequences; helps disrupt secondary structures. researchgate.net |
| NBP | High viscosity, "green" alternative | Requires elevated temperature (e.g., 45°C) to reduce viscosity and improve kinetics for hindered residues like Fmoc-Arg(Pbf)-OH. rsc.org |
| DMSO/2-Me-THF | Tunable polarity mixture | Allows for optimization of solvent properties for different steps (coupling vs. deprotection) to mitigate side reactions and improve efficiency. rsc.org |
Advanced Techniques for Solid-Phase Synthesis Utilizing this compound
To overcome the kinetic challenges posed by this compound, advanced synthesis technologies are often employed. These methods focus on efficiently delivering activation energy to the reaction system.
Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful tool for accelerating SPPS, particularly for the synthesis of long or difficult peptides, including those rich in arginine or containing other sterically demanding residues. biotage.comresearchgate.net By applying microwave irradiation, the reaction temperature can be rapidly and uniformly increased, which dramatically accelerates coupling and deprotection reactions. acs.orgresearchgate.net
This technique is exceptionally well-suited for incorporating this compound. The focused energy input helps overcome the high activation barrier for coupling, allowing for significantly reduced reaction times (from hours to minutes) and often leading to higher purity crude products compared to conventional room-temperature synthesis. nih.govbiotage.com The use of microwave heating with a double coupling protocol has been shown to be highly effective for incorporating Pbf-protected arginine residues, a strategy directly applicable to its N-methylated homoarginine counterpart. nih.govresearchgate.net
Strategies for On-Resin Manipulation and Diversification Post-Incorporation
Following the successful incorporation of this compound into a peptide sequence, the resin-bound nature of the peptidic construct offers a versatile platform for further chemical manipulation and diversification. These on-resin strategies are pivotal for creating peptide libraries with diverse functionalities and for introducing modifications that are not readily achievable through the direct incorporation of pre-functionalized amino acid monomers.
One key area of on-resin manipulation involves the modification of the guanidinium (B1211019) group of the homoarginine residue after removal of the Pbf protecting group, while the peptide remains attached to the solid support. This allows for the introduction of a variety of substituents, altering the charge, lipophilicity, and hydrogen bonding capacity of the side chain. For instance, on-resin guanidinylation of ornithine residues, a related amino acid, to form arginine or its homologues is a well-established technique. google.com This same principle can be applied to the homoarginine side chain, enabling the synthesis of analogues with modified guanidinium groups. nih.gov Such modifications can be crucial for optimizing the biological activity of antimicrobial peptides (AMPs), where the guanidinium functionality often plays a key role. nih.gov
Furthermore, the N-methyl group on the homoarginine backbone can also be a point of diversification, although this is less common. More broadly, on-resin N-methylation of peptide backbones is a known strategy to enhance pharmacokinetic properties. springernature.comnih.gov While this compound already contains a methyl group, further on-resin alkylation at other positions within the peptide can be performed to systematically probe the structure-activity relationship. springernature.com
The solid-phase format also facilitates the sequential addition of other non-canonical amino acids or chemical moieties to the peptide chain. For example, after incorporating this compound, subsequent coupling cycles can introduce residues like 4-hydroxyproline (B1632879) or 4,4-difluoroproline to modulate the peptide's hydrophobicity and conformational properties. nih.gov This step-wise approach allows for the precise construction of complex peptidic structures with tailored characteristics.
It is important to note that any on-resin manipulation strategy must be compatible with the solid support and the protecting groups used for other amino acids in the sequence. google.com The choice of reagents and reaction conditions must be carefully optimized to ensure high yields and prevent side reactions or cleavage of the peptide from the resin.
Exploration of Green Chemistry Principles in Synthetic Protocols Involving this compound
The synthesis of complex peptides like those containing this compound traditionally relies on solid-phase peptide synthesis (SPPS), a technique known for its high consumption of hazardous solvents and reagents. acs.orgdigitellinc.com This has prompted significant research into developing greener and more sustainable synthetic protocols. The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to peptide synthesis. biotage.comnih.gov
A primary focus of green SPPS is the replacement of conventional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. acs.orgresearchoutreach.org These traditional solvents are classified as hazardous and their use and disposal are subject to stringent regulations. acs.orgbiotage.com Researchers have identified several greener solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP), that show promise in SPPS. tandfonline.comrgdiscovery.com For instance, 2-MeTHF has been shown to be a viable replacement for DMF in coupling and deprotection steps, particularly when used with certain resins. acs.org Binary mixtures of green solvents, such as anisole (B1667542) and NOP, are also being explored to optimize resin swelling and amino acid solubility. tandfonline.com
Another key aspect of greening SPPS is improving atom economy, which involves minimizing the amount of waste generated relative to the final product. nih.gov The use of protecting groups, such as the Fmoc and Pbf groups in this compound, inherently lowers the atom economy. peptide.comresearchgate.net Strategies to address this include the use of minimal protection schemes, where side-chain protecting groups are omitted for certain amino acids like serine and threonine. drivehq.com Additionally, eliminating the need for side-chain protection on arginine and histidine can significantly improve the atom economy of the synthesis. rsc.org
The final cleavage and deprotection step, which often involves the use of trifluoroacetic acid (TFA), is also an area of concern from a green chemistry perspective. nih.gov While complete avoidance of TFA is challenging, minimizing its use and developing alternative, milder cleavage cocktails are active areas of research.
Comparative Analysis of Protecting Group Strategies for Guanidine-Containing Amino Acids in Fmoc-SPPS
Assessment of Pbf Group Stability and Cleavage Kinetics in Relation to Other Protecting Groups (e.g., Mtr, Pmc)
The most commonly used sulfonyl-based protecting groups for the guanidinium function in Fmoc-SPPS are the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. peptide.com These groups exhibit varying degrees of acid lability, which dictates their suitability for different synthetic strategies.
The Mtr group is the most acid-stable of the three and requires prolonged treatment with strong acids like trifluoroacetic acid (TFA) for complete removal. peptide.comsigmaaldrich.com This can be problematic, especially in the synthesis of peptides containing multiple arginine residues or other acid-sensitive moieties, as it can lead to incomplete deprotection and side reactions. peptide.comsigmaaldrich.com
The Pmc group is more acid-labile than Mtr and is a better choice for peptides with multiple arginines. peptide.com However, its removal can still require several hours, and the cleaved Pmc cation can be difficult to scavenge, potentially leading to the alkylation of sensitive residues like tryptophan. thermofisher.com
The Pbf group is the most acid-labile of these common protecting groups. peptide.com The five-membered ring in its structure makes it more susceptible to acid cleavage than the six-membered ring of Pmc. nih.gov This increased lability allows for faster and more efficient deprotection, typically requiring shorter treatment times with TFA. thermofisher.com This is particularly advantageous for the synthesis of arginine-rich peptides or sequences containing acid-sensitive modifications. peptide.comub.edu For instance, in a comparative study, cleavage and deprotection with TFA for 3 hours resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com The Pbf group is also generally easier to scavenge, reducing the risk of side reactions. peptide.com
More recently, even more acid-labile protecting groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been developed, which can be removed under even milder conditions than Pbf. ub.eduscispace.com
| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Least Labile | Prolonged TFA treatment (up to 24h) sigmaaldrich.com | High stability during synthesis | Harsh cleavage, incomplete removal, side reactions peptide.comsigmaaldrich.com |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Intermediate | TFA treatment (>4h for multiple Arg) thermofisher.com | More labile than Mtr peptide.com | Difficult to scavenge, potential for side reactions thermofisher.comresearchgate.net |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Most Labile | TFA treatment (<4h, typically 2h) thermofisher.com | Fast and efficient cleavage, easily scavenged peptide.comthermofisher.com | May be too labile for certain applications |
Impact of N-Methylation on Side-Chain Protecting Group Behavior and Coupling Efficacy
The introduction of an N-methyl group on the peptide backbone, as in this compound, has significant consequences for peptide synthesis. N-methylation can enhance a peptide's proteolytic stability and bioavailability, making it a valuable modification in drug design. nih.govresearchgate.netresearchgate.net However, it also introduces steric hindrance that can complicate the coupling process. cem.comresearchgate.netbeilstein-journals.org
The steric bulk of the N-methyl group makes it more challenging to couple the subsequent amino acid onto the growing peptide chain. researchgate.net This can lead to incomplete reactions and the formation of deletion sequences, particularly when coupling to sterically hindered N-methylated amino acids like N(Me)-Val or N(Me)-Ile. researchgate.net To overcome this, specialized coupling reagents such as HATU, PyBOP/HOAt, or PyAOP are often employed, and double or even triple coupling cycles may be necessary to drive the reaction to completion. researchgate.netpeptide.com Microwave-assisted SPPS has also been shown to be an effective tool for improving the efficiency of coupling sterically hindered amino acids, including N-methylated residues. cem.comkohan.com.tw
The N-methyl group can also influence the stability of the side-chain protecting group, although this is less extensively studied. While the Pbf group is generally stable under the conditions of Fmoc-SPPS, the altered electronic environment and steric crowding caused by the adjacent N-methyl group could potentially affect its lability. In the context of Arg(Mtr), it has been noted that this more acid-stable protecting group is sometimes chosen for the synthesis of peptides with N-methyl Arg to avoid a separate on-resin methylation step, suggesting a consideration of the interplay between N-methylation and the protecting group strategy. google.com
Furthermore, N-methylation can impact the conformation of the peptide chain, which in turn could affect the accessibility of the side-chain protecting group for cleavage. mdpi.com The presence of an N-methyl group eliminates a hydrogen bond donor in the peptide backbone, which can destabilize or alter the secondary structure of the peptide. mdpi.com
Stereochemical Considerations in D-Amino Acid Incorporations: D-Homoarginine vs. L-Homoarginine (B1673340)
The incorporation of D-amino acids, such as D-homoarginine, into peptides is a common strategy to enhance their resistance to enzymatic degradation and to modulate their biological activity. biopharmaspec.comfrontiersin.org Unlike L-amino acids, which are the primary building blocks of natural proteins, D-amino acids are not readily recognized by proteases, leading to a longer in vivo half-life for the resulting peptide. biopharmaspec.com
From a synthetic standpoint, the incorporation of a D-amino acid like D-homoarginine follows the same principles of Fmoc-SPPS as its L-enantiomer. The key consideration is to ensure the stereochemical integrity of the chiral center throughout the synthesis. Racemization, the process by which an enantiomerically pure amino acid is converted into a mixture of both D- and L-forms, can occur under certain conditions during peptide synthesis. wikipedia.org The risk of racemization is generally low during the coupling of most Fmoc-amino acids when appropriate activating agents are used.
The primary difference between incorporating D-homoarginine and L-homoarginine lies in the resulting three-dimensional structure of the peptide. The stereochemistry of the amino acid backbone is a fundamental determinant of peptide folding and secondary structure formation. jpt.com Introducing a D-amino acid into a sequence of L-amino acids can disrupt or alter the native conformation, such as an alpha-helix, by inducing kinks or turns. frontiersin.org This change in structure can have a profound impact on the peptide's biological activity, as the specific three-dimensional arrangement of amino acid side chains is often crucial for receptor binding and other molecular interactions.
In some cases, the incorporation of D-amino acids is intentionally used to create specific secondary structures. For example, cyclic peptides composed of alternating D- and L-amino acids can self-assemble into well-defined nanotube structures. frontiersin.org Therefore, the choice between D- and L-homoarginine is a critical design element that influences not only the peptide's stability but also its conformational properties and, ultimately, its function.
Applications and Research Avenues of Peptides and Peptidomimetics Incorporating Fmoc D Homoarg Me,pbf Oh
Development of Bioactive Agents and Biochemical Probes
The specific chemical features of Fmoc-D-HomoArg(Me,Pbf)-OH make it a valuable tool for designing targeted bioactive agents and biochemical probes. Its structure allows for the fine-tuning of interactions with biological macromolecules, enabling detailed studies of molecular recognition and the development of potent modulators of enzyme activity.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net The substitution of natural amino acids with synthetic analogs is a key technique in peptide SAR studies. rsc.org Homoarginine analogs are particularly useful for probing the role of the guanidinium (B1211019) group in peptide-protein interactions. researchgate.netnih.gov
By replacing an arginine residue with homoarginine, researchers can investigate the importance of side-chain length while preserving the positive charge and hydrogen-bonding capabilities of the guanidinium headgroup. mdpi.com For example, in SAR studies of the antimicrobial peptide oncocin, multiple Arg → Har modifications were made to assess the impact on antibacterial activity. nih.gov Similarly, in analogs of protegrin-1, replacing arginine with homoarginine was used to create a more apolar peptide while retaining the critical guanidinium charge. mdpi.com The use of the D-enantiomer, as in this compound, further allows for the exploration of stereochemical requirements at the binding site. These systematic modifications provide crucial data on how subtle changes in a peptide's architecture affect its affinity and specificity, guiding the rational design of more potent therapeutic leads. researchgate.net
The guanidinium group of arginine is a key recognition motif for many enzymes, where it often participates in crucial electrostatic and hydrogen-bonding interactions within the active site. acs.org Enzymes such as nitric oxide synthases (NOS), arginases, and certain kinases and proteases have active sites tailored to bind this functional group. acs.orgacs.orgbioone.org Consequently, arginine analogs are widely explored as potential inhibitors or modulators of these enzymes.
Homoarginine has been shown to be a substrate for both neuronal and macrophage NOS, though with a lower catalytic efficiency compared to arginine. acs.org It also acts as a competitive inhibitor of arginine kinase in Trypanosoma cruzi, the parasite that causes Chagas disease, and inhibits the growth of the parasite. bioone.org In studies of human arginase I, an enzyme implicated in cardiovascular diseases, l-homoarginine (B1673340) was identified as a slowly hydrolyzed substrate, indicating it effectively occupies the active site. nih.gov More recently, plant-derived enzymes have been identified that specifically hydroxylate homoarginine to produce guanidine (B92328). researchgate.netelifesciences.org The unique structure of D-HomoArg(Me,Pbf) allows for the synthesis of peptides designed to probe or inhibit these guanidine-interacting sites with potentially enhanced stability and novel binding modes. bioone.orgnih.gov
Table 2: Research Findings on Enzyme Modulation by Homoarginine Analogs
| Enzyme | Analog | Organism/Source | Observed Effect | Reference(s) |
| Nitric Oxide Synthase (NOS) | L-Homoarginine | Recombinant (neuronal, macrophage) | Acts as a substrate, but with lower catalytic efficiency (kcat/Km) than L-Arginine. | acs.org |
| Arginine Kinase | L-Homoarginine | Trypanosoma cruzi | Competitive inhibitor with a Ki of 6.02 mM; inhibited parasite growth. | bioone.org |
| Human Arginase I | L-Homoarginine | Human | Acts as a slowly hydrolyzed substrate. | nih.gov |
| DNA Polymerase β (dRP lyase activity) | Homoarginine (at Lys72) | Human | Almost complete suppression of dRP excision activity. | nih.gov |
| Homoarginine-6-hydroxylase (Din11s) | L-Homoarginine | Arabidopsis thaliana | Acts as a substrate with a KM of 1.9 mM. | elifesciences.org |
Integration into Fluorescent or Chemiluminescent Probe Architectures for Biochemical Assays
The incorporation of this compound into peptide sequences is a key strategy for developing advanced probes for biochemical assays. While direct examples of this specific compound are specialized, the principles are well-established by synthesizing peptides with related modified amino acids. For instance, Nα-methylated oligoarginine peptides, synthesized using building blocks like Fmoc-N-Me-Arg(Pbf)-OH, have been labeled with fluorescein (B123965) to quantify their cellular uptake via flow cytometry. nih.gov
This methodology can be extended by using this compound to create probes with unique characteristics. The D-amino acid configuration inherently confers resistance to proteolytic degradation, a significant advantage for probes used in complex biological media like cell lysates or plasma. The methylated homoarginine side chain can be used to investigate specific molecular recognition events, targeting proteins or enzymes that bind to methylated substrates. By attaching a fluorescent or chemiluminescent reporter group to such a peptide, researchers can design robust assays to monitor enzyme activity, receptor binding, or cellular penetration with high specificity and enhanced probe stability. For example, a chemiluminescent assay was utilized to test the inhibitory potential of synthetic peptides on the VEGF-A165/NRP-1 complex. mdpi.com
Table 1: Components of a Hypothetical Probe and Their Functions
| Component | Function | Research Application Example |
|---|---|---|
| D-Homoarginine | Provides resistance to enzymatic degradation; presents altered side-chain length. | Studying long-term peptide localization in cellular assays. |
| Methylated Guanidinium | Mimics a post-translational modification; alters binding affinity and specificity. | Probing the activity of demethylases or methyl-binding proteins. |
| Fluorescein/Luminophore | Provides a detectable signal for quantification. | Measuring peptide-protein interactions via fluorescence polarization or FRET. |
| Peptide Backbone | Provides the specific sequence for targeting a biological molecule of interest. | Designing specific substrates for histone-modifying enzymes. |
Applications in Peptide Libraries for Ligand Discovery and High-Throughput Screening
Peptide libraries are a cornerstone of modern drug discovery and molecular biology, enabling the screening of vast numbers of compounds to find ligands for specific biological targets. The chemical diversity of these libraries is a critical determinant of their success. This compound is an ideal reagent for expanding this diversity beyond the canonical 20 amino acids. semmelweis.hu
The use of Fmoc-protected amino acids is standard for Fmoc-based solid-phase peptide synthesis (SPPS), the technology underpinning most peptide library construction. chempep.com By including this compound in the synthesis workflow, researchers can generate libraries of peptides that simultaneously probe for the effects of stereochemistry (D- vs. L-), side-chain length (homoarginine vs. arginine), and post-translational mimicry (methylation).
High-throughput screening (HTS) of such libraries can accelerate the discovery of novel therapeutic leads or research tools. uni-freiburg.de For example, a library incorporating this residue could be screened for inhibitors of protein arginine methyltransferases (PRMTs) or for ligands that bind to Tudor domains, which are known to recognize methylated arginine residues. nih.gov The inherent stability of the D-amino acid would make the identified "hits" more viable as potential drug candidates. peptide.com
Contributions to the Study of Post-Translational Modifications and Epigenetic Mimicry
Post-translational modifications (PTMs) are critical for regulating protein function, and arginine methylation is a widespread and crucial PTM involved in signal transduction, gene regulation, and RNA processing. nih.goviris-biotech.deiris-biotech.de Synthetic peptides containing mimics of these modified residues are indispensable tools for dissecting the biological pathways they govern.
Utility as a Synthon for Methylated Arginine Residues in Synthetic Analogs
This compound serves as a pre-packaged synthon for the site-specific incorporation of a monomethylated D-homoarginine into a peptide sequence during SPPS. This approach is analogous to the use of Fmoc-Arg(Me,Pbf)-OH for introducing monomethylated L-arginine. sigmaaldrich.comsigmaaldrich.com The Fmoc group provides temporary N-terminal protection, while the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium side chain. Both are removed during the final acid-mediated cleavage from the resin, yielding the desired modified peptide. sigmaaldrich.com
This method provides a precise and efficient way to generate synthetic peptide analogs of proteins that are endogenously methylated. It has been used to create arrays of histone-related peptides to study the effects of methylation, demonstrating the power of using such synthons to probe epigenetic mechanisms. sigmaaldrich.comsigmaaldrich.com The use of the D-homoarginine variant allows for the exploration of how changes in stereochemistry and backbone length affect the recognition and processing of these epigenetic marks.
Exploration of Biological Implications of Arginine Methylation Mimicry in Peptide Systems
By creating peptides that mimic a state of permanent methylation at a specific site, researchers can investigate the functional consequences of this PTM without the complication of enzymatic addition or removal. Arginine methylation is known to significantly affect protein-protein and protein-nucleic acid interactions. nih.gov
Peptides synthesized with this compound can be used to ask highly specific questions. For example:
Enzyme Specificity: Does a particular demethylase that acts on methylated L-arginine also process a methylated D-homoarginine substrate? The altered stereochemistry and chain length can probe the geometric constraints of the enzyme's active site.
Binding Interactions: How does the presence of a methylated D-homoarginine, versus its L-counterpart, affect the binding affinity of a peptide for a "reader" protein, such as one containing a Tudor domain? nih.gov This can reveal insights into the structural basis of PTM recognition.
Proteolytic Stability: The incorporation of D-amino acids is a known strategy to increase the half-life of therapeutic peptides. peptide.com By using this compound, a peptide can be designed to mimic a biological signal (methylation) while being resistant to degradation, making it a stable tool for in vivo or cell-based studies.
The synthesis of such modified peptides is crucial for creating research tools to understand the "writers," "readers," and "erasers" of the arginine methylome, which has profound implications for cancer, neurodegenerative disorders, and cardiovascular diseases. nih.gov
Analytical and Characterization Methodologies for Peptidic Products Synthesized with Fmoc D Homoarg Me,pbf Oh
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD)
Spectroscopic methods are indispensable for confirming the covalent structure and determining the three-dimensional conformation of peptides. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful, complementary techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information on the peptide's structure. One-dimensional (1D) ¹H NMR is used to verify the presence of expected functional groups and the removal of protecting groups. For instance, the characteristic signals of the Pbf group on the homoarginine side chain should be absent in the final, fully deprotected peptide. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign specific proton resonances and elucidate the peptide's conformation and the spatial proximity between amino acid residues. The presence of the D-amino acid can significantly influence the local and global conformation, which can be probed by observing specific Nuclear Overhauser Effect (NOE) patterns that differ from an all-L-amino acid equivalent. Solid-state NMR spectroscopy can also be used to determine the membrane-bound structure of cationic peptides, providing insights into their topological arrangement and interactions with lipid bilayers. nih.gov
Circular Dichroism (CD) Spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can identify and quantify elements of secondary structure such as α-helices, β-sheets, and random coils. The incorporation of a D-amino acid like D-Homoarginine can act as a "helix breaker" or induce specific turn structures, leading to characteristic changes in the CD spectrum compared to the parent L-peptide. This makes CD an excellent tool for assessing the conformational impact of incorporating this non-standard residue.
| Technique | Information Provided | Application to Peptides with D-HomoArg(Me,Pbf) |
| 1D ¹H NMR | Presence of functional groups, confirmation of deprotection. | Verifies removal of Fmoc and Pbf groups post-synthesis. |
| 2D NMR (COSY, TOCSY) | Scalar coupling networks for residue identification. | Confirms the covalent connectivity within the D-HomoArg residue. |
| 2D NMR (NOESY) | Through-space proton-proton proximities (<5 Å). | Elucidates local folding and tertiary structure influenced by the D-amino acid. |
| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). | Assesses the impact of the D-residue on the peptide's overall conformation. |
Chromatographic Methods for Purity Assessment and Isolation of Synthetic Peptides (e.g., RP-HPLC)
Chromatographic techniques are central to both the purification of the crude synthetic peptide and the assessment of its final purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method for this purpose. bachem.comhplc.eu
In RP-HPLC, the peptide mixture is separated based on the hydrophobicity of its components. bachem.com A non-polar stationary phase (typically silica (B1680970) modified with C18 alkyl chains) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.comhplc.eu Peptides are eluted by a gradually increasing concentration of the organic solvent.
The presence of the bulky and hydrophobic Pbf protecting group on any incompletely deprotected species would significantly increase its retention time compared to the fully deprotected target peptide. RP-HPLC is highly effective at separating the desired product from a range of synthesis-related impurities, including:
Deletion sequences: Peptides missing one or more amino acid residues.
Truncated peptides: Sequences that were terminated prematurely.
Incompletely deprotected peptides: Peptides still carrying protecting groups (e.g., Pbf).
By-products: Formed from the cleavage of protecting groups. bachem.com
Analytical RP-HPLC is used to determine the purity of the final product, typically with detection at 210-220 nm where the peptide bond absorbs light. bachem.com Preparative RP-HPLC uses the same principles but with larger columns and higher sample loads to isolate the target peptide from the crude mixture. nih.gov
| Parameter | Description | Typical Conditions for Peptide Analysis |
| Stationary Phase | Solid support inside the column. | C18-modified silica, wide-pore (300 Å) |
| Mobile Phase A | Aqueous solvent. | 0.1% TFA in H₂O |
| Mobile Phase B | Organic solvent. | 0.1% TFA in Acetonitrile (ACN) |
| Elution Method | Gradient elution (e.g., 5% to 65% B over 30 minutes). | Increasing concentration of Mobile Phase B to elute more hydrophobic species. |
| Detection | UV absorbance. | 214 nm or 220 nm |
High-Resolution Mass Spectrometry for Sequence Verification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the identity and characterizing the impurities of a synthetic peptide. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the peptide, allowing for the determination of its elemental composition.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques. ESI is often coupled with liquid chromatography (LC-MS), allowing for the mass analysis of peaks as they elute from the HPLC column. The measured molecular weight of the peptide must match the theoretical calculated mass for the desired sequence containing the D-HomoArg(Me,Pbf) residue (or its deprotected form).
Tandem Mass Spectrometry (MS/MS) is used for sequence verification. In this technique, the parent peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of characteristic fragment ions (primarily b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The incorporation of D-HomoArg(Me) will be confirmed by a mass shift corresponding to this specific residue in the fragmentation spectrum. HRMS is also critical for identifying and profiling impurities, as even minor modifications or failures in synthesis result in predictable mass shifts that can be readily detected. nih.gov However, some modifications, such as the differentiation between symmetric and asymmetric dimethylarginine, can be challenging as they are constitutional isomers with identical masses. news-medical.net
| Technique | Purpose | Information Obtained |
| LC-MS (ESI) | Identity Confirmation & Purity Check | Accurate molecular weight of the target peptide and co-eluting impurities. |
| MALDI-TOF | Rapid Molecular Weight Determination | Provides a fast and accurate mass measurement of the primary product. |
| MS/MS (CID) | Sequence Verification | A series of fragment ions (b- and y-ions) that confirm the amino acid sequence, including the position of the D-HomoArg(Me) residue. |
Quantitative Determination of Incorporation Efficiency and Amino Acid Composition
Quantitative analysis is performed to ensure the correct stoichiometry of the amino acids in the final peptide and to assess the efficiency of the incorporation of the modified residue during synthesis.
Incorporation Efficiency of Fmoc-D-HomoArg(Me,Pbf)-OH during solid-phase peptide synthesis (SPPS) can be monitored in-process. A common method involves quantifying the amount of the Fmoc group released (as a dibenzofulvene-piperidine adduct) during the deprotection step, which can be measured by UV-Vis spectroscopy. nih.gov After the synthesis is complete, quantitative RP-HPLC can be used to determine the ratio of the full-length target peptide to any major failure sequences, such as the des-HomoArg peptide, which would result from incomplete coupling of the modified amino acid. rsc.org
| Analysis | Methodology | Purpose |
| Incorporation Monitoring | UV quantification of Fmoc deprotection. | Real-time assessment of coupling reaction completeness during SPPS. |
| Quantitative RP-HPLC | Peak area integration of target vs. impurities. | Determines the final purity and the relative amount of major failure sequences. |
| Amino Acid Analysis (AAA) | Acid hydrolysis followed by LC-MS or ion-exchange chromatography. | Confirms the molar ratio of all amino acids in the final peptide and determines net peptide content. |
Future Perspectives and Emerging Challenges in Research Involving Fmoc D Homoarg Me,pbf Oh
Addressing Persistent Synthetic Hurdles in the Context of Increasingly Complex Peptide Architectures
The incorporation of Fmoc-D-HomoArg(Me,Pbf)-OH into intricate peptide sequences is not without its difficulties. A primary challenge is the inherent steric hindrance posed by the bulky Pbf protecting group on the guanidino function and the N-methyl group on the side chain. This can impede coupling efficiency during SPPS, potentially leading to lower yields and deletion sequences, especially when adjacent to other sterically demanding residues.
| Synthetic Hurdle | Description | Potential Mitigation Strategies |
| Steric Hindrance | The bulky Pbf and methyl groups can slow down coupling reactions, leading to incomplete reactions and impurities. | Extended coupling times, use of stronger coupling reagents (e.g., HATU, HBTU), microwave-assisted synthesis to enhance reaction kinetics. |
| δ-Lactam Formation | Intramolecular cyclization of the activated amino acid can occur, preventing its incorporation into the peptide chain. | Use of in-situ activation protocols, optimization of solvent systems (e.g., NBP), and maintaining lower temperatures during activation. rsc.orgresearchgate.net |
| Building Block Synthesis | The multi-step synthesis of the title compound can be low-yielding and costly. | Development of more efficient and scalable synthetic routes, particularly for the selective N-methylation of the homoarginine side chain. researchgate.net |
| Aggregation | Peptides rich in arginine or its analogs can be prone to aggregation during synthesis, purification, and storage. | Incorporation of solubilizing sequences, use of chaotropic agents, and optimization of pH and buffer conditions. |
Expanding the Scope of Biomedical and Biotechnological Applications of Modified Peptides
The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides, thereby increasing their in-vivo half-life and therapeutic potential. nih.govbiorxiv.org The D-configuration of this compound makes it an attractive candidate for the development of more robust peptide-based therapeutics.
Homoarginine, with its extended side chain compared to arginine, can alter the pKa of the guanidino group and provide different spatial orientations for interactions with biological targets. Peptides containing homoarginine have been investigated for their potential as intracellular delivery vectors, demonstrating comparable or even improved efficacy in transporting cargo across cell membranes. nih.govkyoto-u.ac.jp The substitution of lysine (B10760008) with homoarginine has been shown to create effective delivery peptides. nih.govkyoto-u.ac.jp
The N-methylation of the guanidino group introduces another layer of complexity and potential for fine-tuning peptide properties. This modification can influence the hydrogen-bonding capacity of the side chain, potentially altering receptor binding affinity and specificity. Arginine-rich peptides are known for their roles as cell-penetrating peptides (CPPs), and modifications like methylation could enhance their transmembrane efficiency and endosomal escape capabilities. nih.gov
Potential Applications:
Antimicrobial Peptides: The enhanced stability and altered charge distribution from D-homoarginine could lead to the development of potent and long-lasting antimicrobial agents. biorxiv.org
Cell-Penetrating Peptides (CPPs): The unique structural features may improve the efficiency of these peptides in delivering therapeutic cargo, such as drugs and nucleic acids, into cells. nih.gov
Enzyme Inhibitors: The modified side chain can be designed to target the active sites of specific enzymes, offering a route to novel therapeutics.
Biomaterials: Peptides containing modified amino acids can be used to create hydrogels and other biomaterials with tailored properties for applications in regenerative medicine and tissue engineering. genscript.com
| Application Area | Potential Advantage of D-HomoArg(Me,Pbf) Moiety | Supporting Rationale |
| Peptide Therapeutics | Increased in-vivo stability and half-life. | D-amino acids are resistant to degradation by endogenous proteases. nih.govbiorxiv.org |
| Drug Delivery | Enhanced cell penetration and endosomal escape. | Arginine-rich peptides are effective CPPs; modifications can improve their properties. nih.gov |
| Enzyme Inhibition | Altered binding affinity and specificity for target enzymes. | The modified side chain can provide unique interactions within an enzyme's active site. |
| Regenerative Medicine | Formation of biocompatible and functional hydrogels. | Self-assembling peptides can form scaffolds for tissue engineering. genscript.com |
Innovation in Protecting Group Chemistry for Enhanced Synthetic Efficiency and Sustainability
While the Fmoc group for α-amino protection and the Pbf group for the guanidino side chain are widely used in SPPS, there is a continuous drive for innovation in protecting group chemistry. nih.gov The Pbf group, while effective, requires strong acidic conditions (e.g., trifluoroacetic acid) for its removal, which can sometimes lead to side reactions with sensitive residues in the peptide sequence.
Research is ongoing to develop alternative protecting groups for the arginine side chain that offer comparable protection during synthesis but can be removed under milder or orthogonal conditions. For instance, the nitro (NO2) group has been revisited as a protecting group for arginine, as it can prevent δ-lactam formation and can be removed under specific reducing conditions. nih.govnih.gov The development of photolabile or enzymatically cleavable protecting groups could also offer more sustainable and efficient deprotection strategies, minimizing the use of harsh chemicals.
The ideal protecting group for the N-methylated homoarginine side chain would provide robust protection during synthesis, prevent side reactions, and be easily removable without affecting the rest of the peptide. The development of such a group would significantly enhance the synthetic accessibility of peptides containing this unique modification.
Integration into Automated Platforms for High-Throughput Synthesis and Discovery Pipelines
The future of peptide research increasingly relies on automated platforms for the high-throughput synthesis and screening of large peptide libraries. The successful integration of this compound into these automated workflows is essential for its widespread adoption in drug discovery and materials science. nih.govbiotage.com
Automated peptide synthesizers, often employing microwave energy to accelerate coupling and deprotection steps, require optimized protocols for non-standard amino acids. biotage.com The steric hindrance and potential for side reactions associated with this compound necessitate careful optimization of coupling times, reagent concentrations, and temperature profiles to ensure high-fidelity synthesis.
The development of robust and validated protocols for the automated synthesis of peptides containing this modified residue will enable the rapid generation of diverse peptide libraries. These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds for therapeutic development and novel biomaterials with unique functional properties. The combination of advanced, modified amino acid building blocks with high-throughput synthesis and screening represents a powerful paradigm for the future of peptide science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
